Scientific Field: This application falls under the field of Pharmaceutical Sciences and Medicinal Chemistry .
Summary of the Application: N-(Ethoxycarbonyl)thiopropionamide is used as a non-nucleoside inhibitor of HIV-1 reverse transcriptase . This enzyme is crucial for the replication of HIV-1, and inhibiting it can help control the spread of the virus .
Methods of Application: The compound is likely used in drug formulations and administered to patients as part of antiretroviral therapy . The exact methods of application would depend on the specific formulation and treatment protocol.
Scientific Field: This application is relevant to Organic Chemistry and Chemical Synthesis .
Summary of the Application: N-(Ethoxycarbonyl)thiopropionamide is used to protect amine functional groups . This is a common strategy in organic synthesis, where certain functional groups need to be “protected” or temporarily deactivated to prevent them from reacting.
Methods of Application: The compound is likely used in the synthesis of complex organic molecules, where it serves to protect amine functional groups during certain reaction steps . The exact procedures would depend on the specific synthesis being carried out.
Results or Outcomes: The use of N-(Ethoxycarbonyl)thiopropionamide as a protecting group can help chemists achieve the desired reactions and synthesize complex organic molecules more efficiently .
Scientific Field: This application is relevant to Electrochemistry and Organic Synthesis .
Summary of the Application: N-(Ethoxycarbonyl)thiopropionamide can be synthesized from Ethylmagnesium chloride and Ethoxycarbonyl Isothiocyanate . This process is an example of electrosynthesis, a method of performing chemical reactions through the application of an electric current .
Methods of Application: The exact procedures would depend on the specific synthesis being carried out .
Results or Outcomes: The successful synthesis of N-(Ethoxycarbonyl)thiopropionamide through electrosynthesis demonstrates the potential of this method for producing complex organic molecules .
Scientific Field: This application is relevant to Nanobiotechnology .
Methods of Application: The methods of application would depend on the specific nanobiotechnological process or product being developed .
Results or Outcomes: The outcomes would vary depending on the specific application, but could include the development of new nanoscale materials or devices .
N-(Ethoxycarbonyl)thiopropionamide is a chemical compound characterized by the presence of an ethoxycarbonyl group attached to a thiopropionamide structure. Its chemical formula is C₇H₁₃NO₂S, and it has a molecular weight of approximately 161.051 g/mol. The compound appears as a yellow oil with a density of 1.112 g/cm³ and can act as both a hydrogen bond acceptor and donor, possessing one hydrogen bond donor and three hydrogen bond acceptors . This compound is recognized for its potential applications in various fields, particularly in pharmaceuticals.
These reactions make N-(Ethoxycarbonyl)thiopropionamide a versatile intermediate in organic synthesis.
N-(Ethoxycarbonyl)thiopropionamide can be synthesized through various methods:
These synthesis methods highlight the compound's accessibility for research and industrial applications.
Uniqueness: N-(Ethoxycarbonyl)thiopropionamide stands out due to its ethoxycarbonyl group, which enhances its reactivity compared to simpler thiopropionamide derivatives. This unique functionalization allows for more versatile synthetic pathways and potential applications in drug development.
Interaction studies involving N-(Ethoxycarbonyl)thiopropionamide primarily focus on its role as an intermediate in synthesizing biologically active compounds. Its interactions with nucleophiles during substitution reactions are crucial for developing new pharmaceuticals. Additionally, studies may explore how its derivatives interact with biological targets to elucidate their mechanism of action.
The academic trajectory of N-(Ethoxycarbonyl)thiopropionamide is intertwined with the broader exploration of NNRTIs in the late 20th century. Initial interest arose during the HIV/AIDS crisis, as researchers sought alternatives to nucleoside analogs like zidovudine. The compound’s thiourea core, characterized by a sulfur atom replacing oxygen in the carbonyl group ($$ \text{C=O} \rightarrow \text{C=S} $$), was identified as a key pharmacophore for binding to the hydrophobic pocket of HIV-1 reverse transcriptase (RT). Early patents, such as WO2006045483A2 (2006), highlighted its utility in peptide cyclization, though its specific application in RT inhibition gained prominence later. By the mid-2000s, studies on phenethyl-thiazolyl-thiourea (PETT) derivatives validated the efficacy of thiourea compounds against RT mutants, cementing N-(Ethoxycarbonyl)thiopropionamide’s role in rational drug design.
In modern medicinal chemistry, N-(Ethoxycarbonyl)thiopropionamide serves as a scaffold for developing broad-spectrum NNRTIs. Its structural flexibility allows for modifications at the ethoxycarbonyl and thiopropionamide groups, enabling optimization of binding affinity and pharmacokinetic properties. For instance, derivatives featuring lipophilic substituents exhibit enhanced membrane permeability, making them candidates for topical microbicides to prevent mucosal HIV transmission. Contemporary research also explores its synergy with other antiretroviral agents, addressing challenges like the K103N and Y181C mutations that confer resistance to first-generation NNRTIs.
The molecular architecture of N-(Ethoxycarbonyl)thiopropionamide comprises multiple functional groups that facilitate diverse interactions within biological systems. The compound's thioamide moiety serves as a versatile binding motif, capable of forming hydrogen bonds through its sulfur atom acting as an acceptor and nitrogen atom functioning as a donor [1]. This dual functionality enables the molecule to establish complementary interactions with protein residues, particularly cysteine and methionine residues that possess sulfur-containing side chains [2].
The ethoxycarbonyl group contributes significantly to the compound's biological activity through multiple mechanisms. The carbamate functionality provides both hydrogen bond donor and acceptor capabilities, facilitating interactions with serine and threonine residues in enzyme active sites [3]. Furthermore, the ethyl ester component enhances lipophilicity, promoting membrane penetration and cellular uptake [4] [5]. The electronic withdrawing nature of the ethoxycarbonyl group modulates the electron density distribution across the thioamide moiety, influencing binding affinity and selectivity [6].
The propyl chain extension provides conformational flexibility while contributing to hydrophobic interactions with lipophilic binding pockets. Research demonstrates that thioamide-containing compounds exhibit enhanced binding affinities compared to their oxygen analogs due to increased orbital overlap and reduced energy differences between donor and acceptor orbitals [6]. The three-fold stronger n→π* interactions observed with thioamides suggest that N-(Ethoxycarbonyl)thiopropionamide may exhibit preferential binding to targets containing aromatic residues capable of π-π stacking [6].
Metal coordination represents another crucial interaction modality for this compound. The sulfur and nitrogen atoms can coordinate with transition metals present in metalloenzymes, potentially leading to enzyme inhibition or modulation [1]. This property has been exploited in the development of antimicrobial agents targeting bacterial DNA gyrase and topoisomerase enzymes [7].
The rational design of N-(Ethoxycarbonyl)thiopropionamide derivatives follows established structure-based drug design principles that leverage three-dimensional structural information to optimize molecular properties [8] [9]. The scaffold hopping approach represents a fundamental strategy, where the thiopropionamide core serves as a thiourea bioisostere, providing enhanced metabolic stability while maintaining essential pharmacophoric features [10].
Bioisosteric replacement strategies focus on the systematic substitution of functional groups to modulate physicochemical and biological properties. The replacement of oxygen with sulfur in the thioamide functionality exemplifies this approach, resulting in compounds with altered electronic distribution and improved binding characteristics [11] [10]. The ethoxycarbonyl substituent offers multiple sites for structural modification, including alkyl chain length variation, branching patterns, and heteroatom incorporation [12].
Linker optimization strategies concentrate on the propyl chain connecting the thioamide and carbamate functionalities. Systematic variation of chain length, introduction of conformational constraints, and incorporation of polar or aromatic groups can significantly impact binding kinetics and target selectivity [13]. Research indicates that subtle modifications to linker regions can result in dramatic changes in biological activity profiles [2].
The application of computational methods, including molecular docking and quantum chemical calculations, guides the rational design process. Density functional theory calculations provide insights into electronic properties, molecular orbital distributions, and reactivity patterns that correlate with biological activity [14] [15]. Structure-activity relationship analysis reveals critical molecular features required for optimal target interaction, enabling the design of compounds with improved potency and selectivity [16] [17].
Fragment-based drug design principles can be applied to deconstruct the compound into essential pharmacophoric elements. Each functional group contributes specific binding interactions, and systematic optimization of individual fragments can lead to synergistic improvements in overall binding affinity [18]. The integration of multiple design principles enables the development of second-generation derivatives with enhanced therapeutic profiles.
The thiourea pharmacophore represents a privileged structure in medicinal chemistry, characterized by exceptional versatility in biological systems [19] [20]. The fundamental N-C(=S)-N framework provides multiple interaction sites that enable diverse binding modes with biological targets. The significance of this pharmacophore extends beyond simple hydrogen bonding to encompass metal coordination, π-π interactions, and electronic modulation effects [21] [12].
Recent comprehensive analyses demonstrate that thiourea derivatives exhibit multifaceted bioactive properties through their ability to form stable donor-acceptor bonds with important biological metabolites [20]. The sulfur atom's enhanced polarizability compared to oxygen enables stronger interactions with soft metal centers and aromatic systems, contributing to the observed superior binding affinities of thioamide-containing compounds [6] [20].
The hydrogen bonding capabilities of the thiourea pharmacophore are particularly noteworthy. The two NH groups serve as hydrogen bond donors, while the sulfur atom functions as an acceptor, creating a versatile binding motif capable of adapting to diverse receptor environments [21] [20]. This adaptability has led to successful applications in antimicrobial, antiviral, anticancer, and antifungal drug development [19] [11].
Structure-activity relationship studies reveal that the positioning and electronic nature of substituents significantly influence the pharmacological properties of thiourea derivatives [21] [12]. Electron-withdrawing groups enhance antibacterial activity, particularly when positioned at meta and para positions on aromatic rings [7]. The substitution patterns affect not only binding affinity but also selectivity profiles, enabling the development of compounds with reduced off-target effects [11].
The conformational properties of the thiourea pharmacophore contribute to its biological significance. The partial double bond character of the C-N bonds restricts rotation, preorganizing the molecule for optimal target binding while reducing conformational entropy penalties [20]. This preorganization effect is particularly important in protein-protein interaction inhibition, where precise geometric complementarity is essential for effective disruption of binding interfaces.
The conformational behavior of N-(Ethoxycarbonyl)thiopropionamide plays a crucial role in determining its binding affinity and selectivity for biological targets. The compound exhibits restricted rotation around the thioamide C-N bond due to partial double bond character arising from electron delocalization [22] [23]. This conformational constraint results in a planar arrangement around the C=S functionality, which is essential for optimal π-π stacking interactions with aromatic residues in protein binding sites [6].
Quantum chemical calculations reveal that the compound adopts preferential conformations characterized by specific geometric arrangements that maximize intramolecular stabilization while maintaining accessibility for target binding [24]. The ethoxycarbonyl group exhibits conformational flexibility around the C-O bonds, allowing adaptation to diverse binding environments while maintaining the essential pharmacophoric orientation [22] [23].
The propyl chain component provides conformational flexibility that enables the molecule to adopt extended or folded conformations depending on the binding site geometry [13]. Molecular dynamics simulations demonstrate that this flexibility is crucial for achieving optimal hydrophobic contacts with target proteins while accommodating steric constraints [13]. The balance between conformational entropy and binding enthalpy determines the overall binding thermodynamics and influences both association and dissociation kinetics.
Experimental evidence from nuclear magnetic resonance spectroscopy and X-ray crystallography confirms the theoretical predictions regarding preferred conformational states [24]. The compound exhibits characteristic chemical shift patterns that reflect the electronic environment and conformational preferences of different molecular regions [24]. These structural insights provide valuable guidance for the design of conformationally constrained analogs with enhanced binding properties.
The conformational analysis also reveals the presence of weak intramolecular interactions, such as C-H...S contacts, that contribute to conformational stability [23]. These interactions influence the energy barriers for conformational interconversion and affect the preorganization of the molecule for target binding. Understanding these subtle conformational effects enables the rational design of derivatives with optimized binding kinetics and improved selectivity profiles.
The electronic distribution within N-(Ethoxycarbonyl)thiopropionamide significantly influences its bioactivity through multiple mechanisms that affect both binding affinity and selectivity [14] [15]. The thioamide π-system exhibits unique electronic characteristics that distinguish it from conventional amides, with the sulfur atom contributing to enhanced polarizability and modified orbital energies [6] [25].
The carbamate electronic effects play a crucial role in modulating the overall electronic distribution of the molecule. The electron-withdrawing nature of the ethoxycarbonyl group affects the electron density at the nitrogen atom, influencing its basicity and hydrogen bonding capabilities [15]. This electronic modulation has direct implications for target binding, as it affects the strength and directionality of hydrogen bonds formed with protein residues [14].
The HOMO and LUMO energy levels of the compound provide insights into its reactivity and binding potential [15] [25]. Higher HOMO energies correlate with enhanced electron-donating properties, which are associated with improved antioxidant activity and metal coordination capabilities [15]. The energy gap between frontier orbitals influences molecular stability and reactivity, with smaller gaps indicating higher reactivity and potentially enhanced biological activity [14] [15].
Electrostatic potential mapping reveals the charge distribution across the molecule, identifying regions of positive and negative potential that determine binding site complementarity [14]. The sulfur atom exhibits significant negative electrostatic potential, making it an attractive site for interaction with positively charged amino acid residues and metal centers [25]. This electronic complementarity is essential for achieving high-affinity binding and selectivity.
The dipole moment of the molecule influences its membrane permeability and cellular uptake characteristics [25]. The electronic distribution affects not only binding interactions but also pharmacokinetic properties such as absorption, distribution, and excretion [26]. Understanding these electronic effects enables the rational design of derivatives with optimized bioavailability and reduced off-target interactions [27].